Mc-VC-PAB-SN38 - 1801838-28-7

Mc-VC-PAB-SN38

Catalog Number: EVT-2911006
CAS Number: 1801838-28-7
Molecular Formula: C51H58N8O13
Molecular Weight: 991.068
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mc-VC-PAB-SN38 is a novel compound that serves as an antibody-drug conjugate (ADC) designed for targeted cancer therapy. This compound combines the active cytotoxic agent SN38, a derivative of camptothecin, with a specific linker system that facilitates selective delivery to cancer cells. The structure includes a valine-citrulline (VC) peptide linker and a p-aminobenzyl (PAB) moiety, which are integral for the stability and release of the drug within the target cells.

Source and Classification

Mc-VC-PAB-SN38 is classified as an ADC, which is a therapeutic approach that combines an antibody with a cytotoxic drug. This classification allows for targeted delivery of the drug to cancerous tissues while minimizing systemic toxicity. The compound is derived from advanced chemical synthesis techniques aimed at improving the efficacy and safety profiles of existing chemotherapeutic agents.

Synthesis Analysis

The synthesis of Mc-VC-PAB-SN38 involves multiple steps that include the preparation of the linker and the conjugation of SN38.

  1. Linker Preparation:
    • The synthesis begins with the formation of the VC-PAB linker, which is achieved through a series of reactions involving amino acids and protective groups.
    • The process typically involves dissolving precursor compounds in suitable solvents, followed by stirring under controlled temperatures to ensure complete reaction.
  2. Conjugation with SN38:
    • SN38 is then conjugated to the VC-PAB linker using organic bases in a solvent medium, allowing for the formation of stable covalent bonds.
    • The final product undergoes purification processes such as trituration and filtration to isolate Mc-VC-PAB-SN38 from unreacted materials and by-products .
Molecular Structure Analysis

The molecular structure of Mc-VC-PAB-SN38 can be represented as follows:

  • Core Structure: It consists of the SN38 molecule linked via a VC-PAB moiety.
  • Molecular Formula: The exact molecular formula can vary based on the specific substitutions made during synthesis, but it generally retains the core elements of carbon, hydrogen, nitrogen, and oxygen.

Structural Data

  • Molecular Weight: The molecular weight is influenced by both the SN38 component and the linker structure.
  • 3D Configuration: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate its three-dimensional configuration.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing Mc-VC-PAB-SN38 include:

  1. Formation of Linker Bonds: The reactions that form peptide bonds between amino acids in the VC-PAB linker are crucial for establishing its integrity.
  2. Conjugation Reaction: The coupling of SN38 to the linker occurs through nucleophilic attack facilitated by an organic base, leading to the formation of stable amide linkages.
  3. Purification Steps: Post-reaction purification often involves solvent evaporation and chromatographic techniques to ensure high purity .
Mechanism of Action

The mechanism of action for Mc-VC-PAB-SN38 primarily revolves around its ability to selectively target cancer cells:

  1. Targeting Mechanism: The antibody component binds specifically to antigens expressed on cancer cells, facilitating internalization.
  2. Release Mechanism: Once inside the cell, proteolytic enzymes cleave the VC peptide bond, releasing SN38 in its active form, which then exerts cytotoxic effects by interfering with DNA replication .
  3. Cellular Effects: The released SN38 inhibits topoisomerase I, leading to DNA damage and ultimately triggering apoptosis in malignant cells.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The stability of Mc-VC-PAB-SN38 is influenced by its linker structure; VC-containing linkers are designed to be stable in circulation but cleavable intracellularly.
  • Reactivity: Reactivity profiles are determined by functional groups present in both SN38 and the linker components.
Applications

Mc-VC-PAB-SN38 has significant potential in scientific research and clinical applications:

  1. Cancer Therapy: It is primarily explored for treating various cancers due to its targeted delivery mechanism that minimizes off-target effects associated with conventional chemotherapy.
  2. Research Tool: As an ADC, it serves as a valuable tool in pharmacological studies aimed at understanding drug action mechanisms and optimizing therapeutic strategies.
  3. Developmental Studies: Ongoing research focuses on improving its efficacy through structural modifications and evaluating its performance against different tumor types .
Introduction to Antibody-Drug Conjugates (ADCs) in Targeted Cancer Therapy

Rationale for ADC Development in Oncology

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics designed to overcome the limitations of conventional chemotherapy. By combining the precision targeting of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads, ADCs deliver cytotoxic agents selectively to tumor cells while minimizing damage to healthy tissues [3] [6]. This "magic bullet" concept, first proposed by Paul Ehrlich, addresses the fundamental challenge of oncology therapeutics: achieving sufficient tumor cytotoxicity without dose-limiting systemic toxicity [6]. Early ADC designs (e.g., those using doxorubicin) failed clinically due to:

  • Inadequate potency: Insufficient drug delivery to tumor sites
  • Linker instability: Premature payload release in circulation
  • Structural heterogeneity: Variable drug-to-antibody ratios (DAR) impairing pharmacokinetics [3] [6]

Modern ADCs require three optimized components:

  • A tumor-specific antibody targeting overexpressed antigens
  • Ultra-potent cytotoxic payloads (typically 100–1,000× more toxic than chemo drugs)
  • Sophisticated linkers ensuring plasma stability and controlled payload release [6]

Table 1: Core Components of Therapeutic ADCs

ComponentFunctionEvolutionary Advancements
AntibodyTarget recognition, InternalizationHumanized IgG1; Affinity optimization (Kd < 10 nM)
LinkerConnects antibody & payload; Controls stabilityCleavable (enzyme/pH-sensitive) vs. Non-cleavable
PayloadTumor cell killingNext-gen cytotoxins (e.g., SN38, PBD dimers)

Evolution of Payload-Linker Systems in ADC Design

The linker-payload system dictates ADC efficacy and safety. First-generation ADCs used acid-labile hydrazone linkers (e.g., gemtuzumab ozogamicin), which demonstrated poor plasma stability and off-target toxicity [3] [6]. Subsequent innovations include:

  • Cleavable Linkers:
  • Dipeptide-based linkers: Valine-citrulline (vc) linkers leveraged lysosomal proteases (e.g., cathepsin B) for tumor-specific payload release [3] [9]
  • Disulfide linkers: Exploit elevated glutathione levels in tumor cells [6]
  • Non-cleavable Linkers: Rely on complete antibody degradation for payload release (e.g., trastuzumab emtansine) [6]

Simultaneously, payload evolution advanced from early tubulin inhibitors (e.g., auristatins) to DNA-damaging agents like topoisomerase I inhibitors. SN38 (the active metabolite of irinotecan) emerged as a preferred payload due to:

  • 100–1,000× greater potency than conventional chemo drugs
  • Bystander effects killing adjacent tumor cells
  • Synergy with antibody-targeted delivery [4] [9]

Table 2: Evolution of ADC Payloads

Payload ClassExamplesAdvantagesLimitations
Tubulin inhibitorsMMAE, DM1High potency; Mitotic arrestResistance mechanisms
Topoisomerase I inhibitorsSN38, ExatecanDNA damage; Bystander effectHematological toxicity
DNA alkylatorsPBDs, DuocarmycinsSub-nanomolar potencyComplex synthesis

Properties

CAS Number

1801838-28-7

Product Name

Mc-VC-PAB-SN38

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate

Molecular Formula

C51H58N8O13

Molecular Weight

991.068

InChI

InChI=1S/C51H58N8O13/c1-5-32-33-23-31(60)17-18-37(33)55-44-34(32)25-59-39(44)24-36-35(47(59)66)27-70-48(67)51(36,6-2)72-50(69)71-26-29-13-15-30(16-14-29)54-45(64)38(11-10-21-53-49(52)68)56-46(65)43(28(3)4)57-40(61)12-8-7-9-22-58-41(62)19-20-42(58)63/h13-20,23-24,28,38,43,60H,5-12,21-22,25-27H2,1-4H3,(H,54,64)(H,56,65)(H,57,61)(H3,52,53,68)/t38-,43-,51-/m0/s1

InChI Key

CNDJKXYZKSJFNL-XLPKKHSNSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.